Product packaging for Calebin A(Cat. No.:CAS No. 336784-82-8)

Calebin A

Cat. No.: B3415711
CAS No.: 336784-82-8
M. Wt: 384.4 g/mol
InChI Key: UYEWRTKHKAVRDI-ASVGJQBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calebin A is a bioactive, non-curcuminoid polyphenol derived from turmeric (Curcuma longa) and is provided for research purposes exclusively. Investigations into its mechanism of action have identified it as a potent multi-target modulator of key cellular signaling pathways. A significant body of research indicates that this compound exerts strong anti-inflammatory effects primarily through the suppression of the NF-κB pathway, a master regulator of inflammation. It has been shown to inhibit TNF-α- and TNF-β-induced activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines, cyclooxygenase-2 (COX-2), and matrix-degrading enzymes . Beyond its anti-inflammatory properties, this compound demonstrates promising anti-cancer activity. Studies report that it can reduce cancer cell viability, suppress proliferation, and inhibit metastasis in various cancer cell lines, including colorectal and gastric cancers . Its bioactivity extends to metabolic research, where it has been observed to modulate lipid homeostasis, reduce serum cholesterol and triglycerides, and inhibit adipogenesis (fat cell formation), suggesting potential applications in the study of obesity and non-alcoholic fatty liver disease (NAFLD) . More recent research has illuminated its role in modulating protective cellular processes such as autophagy. In models of osteoarthritis, this compound was found to protect chondrocytes by promoting autophagy markers (Beclin-1, LC3) and inhibiting the apoptosis and matrix degradation associated with inflammation . Further studies highlight its potential in tendinitis research by protecting tenocytes in an inflammatory microenvironment via NF-κB and Scleraxis signaling . Additionally, this compound has been investigated as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, pointing to its relevance in diabetes research . This compound is characterized by greater chemical stability under physiological conditions compared to curcumin . This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O7 B3415711 Calebin A CAS No. 336784-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-4-(4-hydroxy-3-methoxyphenyl)-2-oxobut-3-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-26-19-11-14(4-8-17(19)23)3-7-16(22)13-28-21(25)10-6-15-5-9-18(24)20(12-15)27-2/h3-12,23-24H,13H2,1-2H3/b7-3+,10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEWRTKHKAVRDI-ASVGJQBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)COC(=O)C=CC2=CC(=C(C=C2)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318662
Record name Calebin A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Calebin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

336784-82-8
Record name Calebin A
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Calebin A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calebin A
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URL https://comptox.epa.gov/dashboard/DTXSID201318662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALEBIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2M09W0E67
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Melting Point

138 - 139 °C
Record name Calebin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Discovery, Occurrence, and Structural Relationships of Calebin a

Elucidation of Calebin A Isolation from Curcuma longa and Curcuma caesia

Natural Abundance and Distribution in Curcuma Rhizomes

This compound is considered a minor phytoconstituent in Curcuma species. mdpi.comnih.gov As noted, its natural occurrence in Curcuma longa rhizome extract was initially reported at a low yield of around 0.001%. microbiologyjournal.orgsemanticscholar.orgnih.gov While present in Curcuma caesia, its abundance can vary with the age of the rhizome. nih.gov The limited natural abundance of this compound has been a factor in exploring alternative methods for its production, such as chemical synthesis and biotransformation. microbiologyjournal.orgsemanticscholar.orgnih.govgoogle.comcabidigitallibrary.org

Research into the distribution of this compound within Curcuma rhizomes is ongoing, with studies focusing on identifying optimal conditions and sources for its isolation and production.

Comparative Structural Analysis of this compound with Related Curcuminoids

This compound is structurally related to the well-known curcuminoids found in turmeric, such as curcumin (B1669340), demethoxycurcumin (B1670235), and bisdemethoxycurcumin (B1667434). mdpi.commdpi.comcurcousin.comresearchgate.net These compounds share a diarylheptanoid backbone. However, this compound possesses distinctive structural features that differentiate it from the characteristic 1,3-diketone structure of curcumin and its derivatives. google.commdpi.commdpi.comcurcousin.com

Curcumin (diferuloylmethane) contains a symmetrical 1,3-diketone bridge connecting two feruloyl groups. google.comcurcousin.comfishersci.nouni.lunih.govnih.gov Demethoxycurcumin is similar to curcumin but lacks one methoxy (B1213986) group on one of the aromatic rings. fishersci.nonih.govthegoodscentscompany.comwikipedia.org Bisdemethoxycurcumin lacks methoxy groups on both aromatic rings. fishersci.nowikipedia.orgfishersci.cawikidata.orgsigmaaldrich.com

In contrast, this compound is described as an ester-ketone. google.com It retains the structure of a ferulic acid ester and lacks the beta-diketone group found in curcumin. mdpi.commdpi.comcurcousin.com Specifically, this compound is chemically known as [(E)-4-(4-hydroxy-3-methoxyphenyl)-2-oxobut-3-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate. nih.govcymitquimica.com

A comparative overview of the structures is presented in the table below:

CompoundStructural Feature
Curcumin1,3-diketone
Demethoxycurcumin1,3-diketone (one methoxy removed)
Bisdemethoxycurcumin1,3-diketone (both methoxy removed)
This compoundEster-ketone

Distinctive Structural Features of this compound and their Implications for Research

The key structural difference between this compound and the typical curcuminoids lies in the absence of the 1,3-diketone moiety and the presence of an ester linkage. google.commdpi.commdpi.comcurcousin.com This structural variation has several implications for research:

Chemical Stability: Unlike curcumin, which is known for its instability, particularly in alkaline conditions, this compound exhibits superior chemical stability in both acidic and basic environments. mdpi.comcurcousin.comnutraingredients-usa.com This enhanced stability is advantageous for its potential therapeutic applications and formulation. mdpi.combenchchem.com

Biological Activity: The difference in chemical structure leads to variations in biological activity compared to curcumin. google.com While both this compound and curcumin possess anti-inflammatory and antioxidant properties, studies have indicated that this compound may exhibit superior activity in certain contexts, such as protecting neuronal cells from beta-amyloid insult and inhibiting the growth of certain cancer cells. nih.govmdpi.comcurcousin.comnutraingredients-usa.com this compound has been shown to inhibit NF-κB by blocking p65-DNA binding, whereas curcumin suppresses IKK activity upstream of NF-κB. benchchem.com

Mechanism of Action: The distinctive ester-ketone structure influences how this compound interacts with biological targets. This compound acts as a Michael acceptor, similar to curcumin, which allows it to form covalent adducts with cellular nucleophiles. mdpi.comcurcousin.combenchchem.com This property is believed to contribute to its biological effects, such as its anti-inflammatory activity. benchchem.com

The unique structural features of this compound highlight its potential as a distinct bioactive compound from Curcuma species, warranting further research into its specific mechanisms of action and therapeutic potential.

Synthesis and Biotransformation Pathways of Calebin a

Chemical Synthesis Methodologies for Calebin A

The chemical synthesis of this compound provides a reliable route to obtain this compound for research and potential therapeutic applications. Various strategies have been developed, ranging from multi-step total synthesis to more environmentally friendly approaches.

Multi-step Synthetic Routes

The general concept of multi-step synthesis involves the careful planning of each reaction to introduce or modify functional groups, ultimately leading to the desired target molecule. libretexts.org The efficiency of such a synthesis is dependent on the yield and selectivity of each individual step. fiveable.me

Green Chemistry Approaches in this compound Synthesis

This environmentally friendly approach is achieved under near-neutral conditions in a water/solvent biphasic medium at room temperature. thieme-connect.com The use of water as a solvent and the elimination of protecting groups align with several principles of green chemistry, which advocate for the use of safer solvents, energy efficiency, and waste prevention. thieme-connect.comnih.gov Such methodologies not only reduce the environmental impact but can also lead to more cost-effective and expeditious synthetic routes. thieme-connect.comresearchgate.net

Preparation of this compound Analogues for Research

To investigate the structure-activity relationship (SAR) of this compound, a series of analogues have been synthesized. In one study, thirteen analogues of this compound were prepared by elaborating on the established four-step synthetic route. nih.govcorelifesource.com The synthesis of these analogues typically involves coupling the alcohol intermediate from the this compound synthesis with various cinnamic acid derivatives. corelifesource.com

The study of these analogues has provided valuable insights into the chemical features essential for the biological activity of this compound. For instance, research has indicated that the hydroxyl group at the para-position of the phenyl ring is critical for its biological effects. nih.gov The synthesis and evaluation of analogues, such as bisdemethoxy calebin (BD), demethoxycalebin-1 (DA1), demethoxycalebin-2 (DA2), and tetrahydrocalebin-A (THCBA), have further elucidated the structural requirements for specific activities. mdpi.com

Microbial Biotransformation of Curcumin (B1669340) to this compound

Biotransformation offers an alternative and potentially more sustainable route for producing this compound from its abundant precursor, curcumin. This approach utilizes microorganisms or their enzymes to carry out specific chemical conversions.

Identification of Bacterial Strains and Fungi for Bioconversion

Several microbial strains have been identified for their ability to convert curcumin into this compound. Research has demonstrated that certain bacterial species can perform this biotransformation. One study screened four bacterial strains and found that Pseudomonas putida NCIMB 10007 and Acinetobacter johnsonii NCIMB 9871 were capable of converting curcumin to this compound in a time-dependent manner. The highest production was observed when these strains were grown in a modified tryptic soy broth (MTSB) medium.

In addition to bacteria, endophytic fungi have also been shown to facilitate this conversion. The endophytic fungus Ovatospora brasiliensis EPE-10 MTCC 25236, isolated from Curcuma caesia, was found to convert curcumin to this compound, with optimal conversion occurring at 48 hours.

Enzymatic Mechanisms Involved in Biotransformation (e.g., Baeyer-Villiger Monooxygenases)

The bioconversion of curcumin to this compound is believed to be mediated by specific enzymes produced by the microorganisms. Studies have suggested the involvement of Baeyer-Villiger monooxygenases (BVMOs) in this process. Both P. putida NCIMB 10007 and A. johnsonii NCIMB 9871 were found to produce BVMOs. The activity of these enzymes was correlated with the production of this compound, indicating their potential role in the oxidative cleavage of a precursor derived from curcumin, which is a characteristic reaction of BVMOs.

The endophytic fungus Ovatospora brasiliensis MTCC 25236 also tested positive for BVMO activity, further supporting the hypothesis that this class of enzymes is responsible for the biotransformation of curcumin into this compound.

Optimization of Bioproduction Conditions for Research Scale

The efficient synthesis of this compound at a research scale is critical for enabling further pharmacological and biological investigations. Due to its minimal natural abundance, researchers have focused on optimizing biotransformation processes, which utilize microbial catalysts to convert a precursor, such as curcumin, into this compound. researchgate.netcabidigitallibrary.org This approach offers a promising alternative to complex chemical syntheses. nih.govcorelifesource.com Key to the success of bioproduction is the meticulous optimization of various culture conditions to maximize yield and efficiency. semanticscholar.orgmdpi.com This includes the selection of suitable microbial strains, the composition of the growth medium, and the temporal dynamics of the bioconversion process.

Research has demonstrated that certain bacterial strains are capable of performing the necessary biotransformation. A study investigating the conversion of curcumin to this compound screened four different bacterial strains: Acinetobacter calcoaceticus delfa L360, Pseudomonas putida TGPNP13, Pseudomonas putida NCIMB 10007, and Acinetobacter johnsonii NCIMB 9871. researchgate.net Of these, P. putida NCIMB 10007 and A. johnsonii NCIMB 9871 were identified as effective converters of curcumin to this compound. researchgate.netcabidigitallibrary.org

The composition of the fermentation medium plays a pivotal role in both microbial growth and the subsequent production of this compound. researchgate.netsemanticscholar.org Three different media compositions were evaluated for their efficacy: a modified tryptic soy broth (MTSB), tryptic soy broth (TSB), and nutrient broth (NB). researchgate.net The highest levels of both bacterial growth and this compound production were observed when the bacteria were cultured in MTSB. researchgate.netcabidigitallibrary.org This indicates that the specific nutrient profile of MTSB is most conducive to the biotransformation process. The biotransformation studies were conducted by introducing 50 mg of curcumin into 1000 ml of the culture medium. researchgate.netcabidigitallibrary.org

The timing of the bioconversion is another critical parameter that was optimized. For P. putida NCIMB 10007, the optimal conversion of curcumin to this compound occurred at 48 hours of incubation. researchgate.netsemanticscholar.org In contrast, for A. johnsonii NCIMB 9871, the peak production of this compound was observed after 96 hours. researchgate.netsemanticscholar.org These findings highlight the importance of time-dependent monitoring to capture the maximum yield of the target compound. The bioconversion process was carried out in a shaker incubator at 37°C with agitation at 140 rpm. semanticscholar.org

The enzyme responsible for this biotransformation is suggested to be a Baeyer-Villiger monooxygenase (BVMO). researchgate.net The production of this enzyme by the two effective bacterial strains was also measured. A. johnsonii NCIMB 9871 produced a higher concentration of BVMO (4.10 ± 0.10 U/ml) compared to P. putida NCIMB 10007 (3.30 ± 0.09 U/ml), which may correlate with the dynamics of this compound production. researchgate.netcabidigitallibrary.org

The following data tables summarize the key findings from the optimization studies for the bioproduction of this compound at a research scale.

Table 1: Comparison of Bacterial Strains and Media for this compound Production

Bacterial Strain Media Composition This compound Production
Pseudomonas putida NCIMB 10007 Modified Tryptic Soy Broth (MTSB) Highest Production
Pseudomonas putida NCIMB 10007 Tryptic Soy Broth (TSB) Lower Production
Pseudomonas putida NCIMB 10007 Nutrient Broth (NB) Lower Production
Acinetobacter johnsonii NCIMB 9871 Modified Tryptic Soy Broth (MTSB) Highest Production
Acinetobacter johnsonii NCIMB 9871 Tryptic Soy Broth (TSB) Lower Production
Acinetobacter johnsonii NCIMB 9871 Nutrient Broth (NB) Lower Production
Acinetobacter calcoaceticus delfa L360 MTSB, TSB, NB No Conversion
Pseudomonas putida TGPNP13 MTSB, TSB, NB No Conversion

Data sourced from a study on the biotransformation of curcumin. researchgate.net

Table 2: Optimal Bioconversion Time for this compound Production

Bacterial Strain Optimal Conversion Time (hours)
Pseudomonas putida NCIMB 10007 48
Acinetobacter johnsonii NCIMB 9871 96

Data reflects the point of maximum this compound yield in MTSB medium. researchgate.netsemanticscholar.org

Table 3: Production of Baeyer-Villiger Monooxygenase (BVMO) by Selected Strains

Bacterial Strain BVMO Production (U/ml)
Pseudomonas putida NCIMB 10007 3.30 ± 0.09
Acinetobacter johnsonii NCIMB 9871 4.10 ± 0.10

Enzyme production was measured in MTSB medium, suggesting its role in the conversion process. researchgate.netcabidigitallibrary.org

Table 4: List of Compounds

Compound Name
This compound

Pharmacological Activities of Calebin A: Pre Clinical Investigations

Anticancer and Antiproliferative Research

Induction of Apoptosis in Neoplastic Cells (Pre-clinical Models)

Pre-clinical studies have demonstrated that Calebin A can induce apoptosis in various cancer cell lines. benchchem.comfrontiersin.orgresearchgate.netnih.gov This effect has been observed in colorectal cancer (CRC) cells, including both parental and chemoresistant lines. frontiersin.orgresearchgate.netmdpi.com this compound has been shown to promote apoptosis in CRC cells, even in a tumor microenvironment stimulated by TNF-β. mdpi.comresearchgate.netmdpi.com Electron microscopy has revealed ultrastructural changes indicative of apoptosis, such as the appearance of apoptotic bodies, in CRC cells treated with this compound. researchgate.netmdpi.com

The induction of apoptosis by this compound is associated with the modulation of key signaling pathways. In drug-resistant human gastric cancer cells, this compound has been found to increase the activity of pro-apoptotic caspases-3, -8, and -9, as well as mitogen-activated protein kinase (MAPK) p38. frontiersin.orgnih.gov Concurrently, it decreased the activity of JNK and ERK, other members of the MAPK family, further contributing to apoptotic activity. frontiersin.orgnih.gov In CRC cells, this compound promotes apoptosis via the activation of pro-apoptotic caspase-3 and the inhibition of anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin. nih.govresearchgate.net

Effects on Cancer Stem Cell Populations (in vitro and animal models)

Research indicates that this compound can suppress cancer stem cell (CSC) activation. benchchem.comnih.govresearchgate.netfrontiersin.org Studies using in vitro multicellular tumor microenvironment models have shown that this compound can target and inhibit CSCs in CRC cell populations. frontiersin.org This suppression is linked to the downregulation of key CSC markers, including CD133, CD44, and ALDH1. nih.govfrontiersin.org These findings suggest a potential role for this compound in inhibiting the population of cancer cells responsible for tumor initiation, progression, and recurrence.

Chemo-sensitization in Drug-Resistant Cancer Cell Lines

This compound has demonstrated the ability to chemosensitize drug-resistant cancer cell lines. benchchem.comfrontiersin.orgmdpi.comresearchgate.netnih.gov In colorectal cancer, this compound significantly chemosensitized chemoresistant HCT116R cells to 5-Fluorouracil (B62378) (5-FU). mdpi.com This effect was associated with the suppression of TNF-β-induced enhanced survival, invasion, and anti-apoptotic effects in these resistant cells. mdpi.com

The mechanism behind this compound's chemosensitizing effect involves targeting the NF-κB signaling pathway. benchchem.comresearchgate.netresearchgate.netmdpi.comresearchgate.net this compound significantly suppressed TNF-β-induced phosphorylation and nuclear translocation of p65-NF-κB in CRC cells. mdpi.commdpi.com This action is similar to that of specific IKK inhibitors. mdpi.commdpi.com By downmodulating the binding of p65-NF-κB to DNA, this compound inhibits the expression of NF-κB-induced tumor-promoting biomarkers such as β1-Integrin, MMP-9, and CXCR4. mdpi.com

In drug-resistant human gastric cancer cells (SGC7901/VINCRISTINE), this compound was found to inhibit the drug efflux function of P-glycoprotein, a key mediator of multidrug resistance, without affecting its expression level. frontiersin.orgnih.gov Co-treatment with this compound and vincristine (B1662923) resulted in a notable reduction in the S phase and G2/M phase arrest in these cells. nih.gov

Here is a table summarizing some of the pre-clinical findings on this compound's anti-cancer effects:

Cancer Cell Line/ModelEffect ObservedKey Mechanism(s) InvolvedReference(s)
Human Colorectal Cancer (HCT116, HCT116R)Induction of apoptosis, Inhibition of proliferation, invasion, and colony formationSuppression of NF-κB signaling (p65 phosphorylation, nuclear translocation, DNA binding), Modulation of NF-κB-dependent genes (β1-Integrin, MMP-9, CXCR4) mdpi.comresearchgate.netnih.govmdpi.com
Chemoresistant HCT116R (to 5-FU)Chemosensitization to 5-FUSuppression of NF-κB signaling mdpi.com
Human Gastric Cancer (SGC7901/VINCRISTINE)Induction of apoptosis, Inhibition of cell growthModulation of MAPK family (increased p38, decreased JNK/ERK), Inhibition of P-glycoprotein efflux function frontiersin.orgnih.gov
Malignant Peripheral Nerve Sheath TumorsInhibition of proliferation, Induction of apoptosisModulation of MAPK pathway, Activation of histone acetyltransferase frontiersin.orgsci-hub.se
Colorectal Cancer (HCT116, RKO, SW480)Suppression of colonosphere formation and migration in 3D culturesSuppression of NF-κB signaling mdpi.comresearchgate.netfrontiersin.org
Cisplatin-resistant A549 Lung CancerReduced survivalModulation of P-glycoprotein, activation of p53, Bax, caspase-3 frontiersin.org

Neuroprotective Research

Pre-clinical research also highlights the neuroprotective potential of this compound. benchchem.comresearchgate.netnih.govmdpi.comresearchgate.netfrontiersin.orgrsc.orgresearchgate.net

Protection of Neuronal Cells from Amyloid-β Induced Toxicity (in vitro models)

This compound has been shown to protect neuronal cells from toxicity induced by amyloid-β (Aβ), a key factor in the pathology of Alzheimer's disease. benchchem.comresearchgate.netmdpi.comresearchgate.netrsc.orgnih.gov In vitro studies using PC12 rat pheochromocytoma and IMR-32 human neuroblastoma cells demonstrated that this compound can protect these cells from insult by amyloid-β(25-35). nih.govmedcraveonline.com Structure-activity relationship studies suggest that the hydroxyl group at the para-position of this compound is particularly important for this protective activity. nih.gov

Mitigation of Neurodegeneration in Animal Models of Neurological Disorders

While direct studies of this compound in animal models specifically of neurodegeneration were not as extensively found in the provided snippets as in vitro work, the broader context of turmeric compounds, including this compound derivatives, being tested in experimental models of neurodegeneration is mentioned. cambridge.org One study noted that this compound protected against hepatic steatosis in mice fed a high-fat diet, along with weight reduction and blood glucose control, indicating systemic effects that could indirectly relate to neurological health. nih.gov Another study mentioned that this compound demonstrated safety in animal experiments, which is a prerequisite for in vivo neuroprotection studies. researchgate.net

Modulation of Pathways Relevant to Neuronal Survival

This compound's neuroprotective effects are likely mediated through the modulation of pathways relevant to neuronal survival. Its ability to protect against Aβ-induced toxicity suggests an interaction with mechanisms involved in this process, which can include oxidative stress, calcium dysregulation, and mitochondrial dysfunction, although the specific pathways modulated by this compound in this context require further detailed investigation. nih.govplos.org

Furthermore, this compound has been shown to modulate inflammatory cascades, particularly the NF-κB pathway, which plays a role in neuroinflammatory processes implicated in neurodegenerative diseases. frontiersin.orgnih.govresearchgate.netresearchgate.net By suppressing NF-κB activation, this compound may help mitigate neuroinflammation and protect neuronal cells. nih.govresearchgate.net

A study on malignant peripheral nerve sheath tumor cells indicated that this compound could inhibit the mTOR/AKT pathway and activate histone acetyltransferase, pathways that are also relevant to neuronal survival and function. sci-hub.seembopress.org

Metabolic Regulation Research

Pre-clinical studies have investigated the effects of this compound on various aspects of metabolic regulation, including obesity, lipid metabolism, adipogenesis, glucose homeostasis, and the inhibition of enzymes involved in metabolic disorders. nih.govnutraingredients-usa.comrsc.org

Anti-obesity Effects in Animal Models (e.g., Diet-Induced Obesity)

Research in animal models, particularly mice fed a high-fat diet (HFD), has demonstrated the anti-obesity effects of this compound. Studies have shown that this compound supplementation can significantly reduce weight gain and decrease the weight of white, beige, and brown adipose tissue in HFD-fed mice. nih.govresearchgate.net This effect appears to be dose-dependent. nih.govresearchgate.net this compound has been suggested to prevent HFD-induced obesity by regulating thermogenesis and modulating gut microbiota composition, including increasing the abundance of beneficial bacteria like Akkermansia and Butyricicoccus. nih.govnih.govresearchgate.net

Table 1: Effects of this compound on Body Weight in HFD-Fed Mice

Study Duration (Weeks)Animal ModelDiet GroupThis compound DoseBody Weight Change (vs. HFD group)Reference
12C57BL/6J miceHFD + this compound0.1%Significantly reduced weight gain nih.govresearchgate.net
12C57BL/6J miceHFD + this compound0.5%Significantly reduced weight gain nih.govresearchgate.net
Not specifiedHigh-fat diet miceThis compoundNot specifiedReduced weight accumulation rsc.org

Regulation of Lipid Metabolism and Adipogenesis (in vitro and animal studies)

This compound has shown effects on lipid metabolism and adipogenesis in both in vitro and animal studies. In vitro studies using pre-adipocyte cell lines have indicated that this compound can inhibit adipocyte differentiation and reduce lipid accumulation. nutraingredients-usa.comrsc.orgnih.gov This is suggested to occur through the suppression of key regulators involved in adipogenesis, such as peroxisome proliferator-activated receptor γ (PPARγ), fatty acid synthase (FAS), and CCAAT/enhancer-binding protein (C/EBP) α/β. nih.govrsc.orgnih.gov this compound has also been reported to induce lipolysis in differentiated adipocytes. nih.govnutraingredients-usa.com

In animal models of diet-induced obesity, this compound supplementation has been associated with improved hepatic steatosis and a reduction in serum levels of total cholesterol and triglycerides. nutraingredients-usa.comrsc.orgnih.gov These effects are potentially mediated by the activation of AMP-activated protein kinase (AMPK) signaling in adipocytes and liver tissues, which plays a crucial role in modulating cellular metabolism and fatty acid oxidation. nih.govrsc.orgnih.gov

Table 2: Effects of this compound on Lipid Metabolism and Adipogenesis

Study TypeModel SystemKey FindingsReference
In vitroPre-adipocyte cell linesInhibits adipocyte differentiation, reduces lipid accumulation, suppresses PPARγ, FAS, C/EBP α/β. nih.govrsc.orgnih.gov Induces lipolysis at 20 µM. nih.gov nih.govrsc.orgnih.gov
Animal StudiesHigh-fat diet mice/ratsImproves hepatic steatosis, reduces hepatic triglycerides, decreases serum total cholesterol and triglycerides. nutraingredients-usa.comrsc.orgnih.gov Activates AMPK. nih.govrsc.orgnih.gov nih.govnutraingredients-usa.comrsc.orgnih.gov

Influence on Glucose Homeostasis in Animal Models

Studies in HFD-fed mice have explored the influence of this compound on glucose homeostasis. This compound supplementation has been shown to reduce fasting blood glucose levels in these animal models, demonstrating a dose-dependent effect. nih.govresearchgate.net While some animal studies suggest a positive influence on blood glucose control nih.gov, other research indicates that this compound supplementation did not significantly affect fasting blood sugar or HbA1c levels in a clinical study rsc.org. The pre-clinical evidence from animal models, however, points towards a potential benefit in improving glucose metabolism in the context of diet-induced metabolic dysfunction. nih.govresearchgate.netresearchgate.net

Table 3: Effects of this compound on Fasting Blood Glucose in HFD-Fed Mice

Animal ModelDiet GroupThis compound DoseFasting Blood Glucose (vs. HFD group)Reference
C57BL/6J miceHFD + this compound0.1%Reduced nih.govresearchgate.net
C57BL/6J miceHFD + this compound0.5%Significantly reduced nih.govresearchgate.net

Inhibition of Enzymes Implicated in Metabolic Disorders (e.g., Dipeptidyl Peptidase-IV)

This compound has been investigated for its potential to inhibit enzymes implicated in metabolic disorders, such as Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV inhibitors are a class of drugs used for the treatment of type 2 diabetes, as they enhance the levels of incretin (B1656795) hormones which regulate glucose metabolism. nih.govresearchgate.netwikipedia.org In silico and in vitro analyses have suggested that this compound possesses DPP-IV inhibitory potential. researchgate.netnih.govresearchgate.net In vitro enzyme inhibition assays have shown that this compound can inhibit DPP-IV activity in a concentration-dependent manner. researchgate.netnih.govresearchgate.net One study reported a maximum inhibition of 55.9% at a concentration of 26.3 µM. nih.govresearchgate.net

Table 4: In Vitro Inhibition of DPP-IV by this compound

EnzymeInhibitorConcentration% InhibitionReference
DPP-IVThis compound26.3 µM55.9% nih.govresearchgate.net
DPP-IVThis compoundConcentration-dependent inhibitionNot specified researchgate.net

Antioxidant Research

This compound has demonstrated antioxidant properties in pre-clinical investigations. nutraingredients-usa.comresearchgate.net

Direct Free Radical Scavenging Activity (in vitro assays)

In vitro assays have been used to evaluate the direct free radical scavenging activity of this compound. Studies utilizing the DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical inhibition assay have shown that this compound exhibits potent direct free radical scavenging activity. mdpi.com One study reported a DPPH radical inhibition of 41% at a concentration of 20 µM, with an IC50 value of 30.55 ± 4.82 µM. mdpi.com This indicates that this compound can directly neutralize free radicals in a cell-free system. mdpi.comresearchgate.netnih.govscirp.org

Table 5: In Vitro Free Radical Scavenging Activity of this compound

AssayRadical ScavengedThis compound Concentration% InhibitionIC50 (µM)Reference
DPPH assayDPPH radical20 µM41%30.55 ± 4.82 mdpi.com
DPPH assayFree radicalsConcentration-dependentNot specifiedNot specified researchgate.net

Modulation of Endogenous Antioxidant Defense Systems in Cellular Systems

This compound has demonstrated antioxidant properties. nih.govresearchgate.netmdpi.comnih.gov The endogenous antioxidant defense system in cells comprises both enzymatic and non-enzymatic components, working to neutralize reactive oxygen species (ROS) and maintain cellular homeostasis. dovepress.com While the search results indicate this compound's general antioxidant effects, specific detailed research findings on its direct modulation of key endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GSH-Px) in cellular systems were not extensively detailed in the provided snippets. However, its antioxidant activity has been noted in the context of protecting cells from stress-induced defects and its ability to directly scavenge DPPH radicals. nih.govnih.govmdpi.com

Anti-melanogenic Research

This compound has been investigated for its potential to inhibit melanogenesis, the process of melanin (B1238610) production. mdpi.commdpi.comresearchgate.netresearchgate.net Hyperpigmentation disorders, characterized by excessive melanin synthesis, are a significant aesthetic concern. mdpi.com

In vitro studies using B16F10 mouse melanoma cells have shown that this compound can significantly suppress α-melanocyte stimulating hormone (αMSH)-stimulated melanogenesis. mdpi.commdpi.comresearchgate.net Treatment with this compound at concentrations such as 20 µM significantly reduced melanin levels after 48 hours. mdpi.com The inhibition was observed to be dose-dependent. mdpi.com For instance, this compound at 10 µM inhibited melanogenesis by 31%, and at 20 µM, it resulted in a 65% inhibition. mdpi.com This level of inhibition at 20 µM was noted to be greater than that achieved by kojic acid at a much higher concentration (500 µM). mdpi.com Studies also explored the effects of this compound analogs on melanogenesis in B16F10 and MNT-1 human melanoma cells, with varying degrees of efficacy observed among the analogs. mdpi.comresearchgate.net

Table 1: Inhibition of αMSH-Stimulated Melanogenesis by this compound in B16F10 Cells

CompoundConcentration (µM)Inhibition of Melanogenesis (%)Reference
This compound1031 mdpi.com
This compound2065 mdpi.com
Kojic Acid50041 mdpi.com

Investigations into the mechanisms behind this compound's anti-melanogenic activity suggest that it operates through pathways distinct from direct tyrosinase inhibition. mdpi.commdpi.comresearchgate.net Unlike some other curcuminoids, this compound did not significantly affect intracellular tyrosinase activity or the direct activity of the tyrosinase enzyme in cell-free systems. mdpi.commdpi.comresearchgate.net Instead, research indicates that this compound may induce acidification of cellular organelles and inhibit the maturation of melanosomes, leading to a reduction in the number of mature melanosomes. mdpi.comresearchgate.net While this compound did not affect intracellular α-glucosidase activity, it significantly inhibited direct α-glucosidase activity, which may also contribute to its anti-melanogenic effects. mdpi.com

Musculoskeletal System Research

This compound has been investigated for its potential therapeutic effects in the context of musculoskeletal conditions, particularly osteoarthritis (OA). nih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.orgconnectedpapers.com OA is characterized by cartilage degradation, inflammation, and decreased autophagy in chondrocytes. nih.govnih.govresearchgate.netfrontiersin.org

In in vitro models simulating the inflammatory environment of OA, this compound has shown promising effects on chondrocytes. nih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.org Studies using a 3D-OA high-density culture model demonstrated that this compound treatment protected chondrocytes from stress-induced defects. nih.govnih.gov It achieved this by inhibiting apoptosis and signaling pathways associated with inflammation, such as NF-κB and MMP9. nih.govnih.govfrontiersin.org Furthermore, this compound was found to modulate autophagy signals. nih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.org In the OA environment, autophagy levels in chondrocytes are often decreased. researchgate.netfrontiersin.org this compound treatment promoted the expression of autophagy-associated proteins like Beclin-1 and LC3, while inhibiting autophagy-repression signaling pathways such as mTOR/PI3K/Akt. nih.govnih.gov The preventive effects of this compound in this OA model were partially reversed by the addition of an autophagy inhibitor (3-methyladenine), highlighting the role of autophagy modulation in its protective effects. nih.govnih.gov

This compound has demonstrated anti-degradative effects on cartilage in in vitro models. nih.govnih.govfrontiersin.org In the context of the OA environment, this compound treatment inhibited matrix degradation in chondrocytes. nih.govnih.gov This was accompanied by the promotion of the expression of matrix compounds crucial for cartilage integrity, such as collagen II and cartilage-specific proteoglycans, as well as the transcription factor Sox9, which is vital for chondrocyte differentiation and cartilage formation. nih.govnih.gov These findings suggest that this compound may help preserve cartilage structure in inflammatory and degenerative conditions like OA. nih.govnih.gov

Table 2: Effects of this compound on Chondrocytes in an In Vitro OA Model

EffectObservation with this compound Treatment (vs. OA Environment)Reference
ApoptosisInhibited nih.govnih.gov
Matrix DegradationInhibited nih.govnih.gov
NF-κB SignalingInhibited nih.govnih.govfrontiersin.org
MMP9 ExpressionInhibited nih.govnih.gov
Autophagy-Repression Signaling (mTOR/PI3K/Akt)Inhibited nih.govnih.gov
Beclin-1 ExpressionPromoted nih.govnih.gov
LC3 ExpressionPromoted nih.govnih.gov
Collagen II ExpressionPromoted nih.govnih.gov
Cartilage-Specific ProteoglycansPromoted nih.govnih.gov
Sox9 ExpressionPromoted nih.govnih.gov

Regulation of Osteoclastogenesis and Bone Stability in Pre-clinical Models

Pre-clinical research has also investigated this compound's influence on bone metabolism, particularly its role in regulating osteoclastogenesis, the process by which osteoclasts differentiate and resorb bone tissue. Excessive osteoclast activity contributes to bone loss and instability, as seen in conditions like osteoporosis. researchgate.net

Studies have shown that this compound can downregulate osteoclast formation. nih.govresearchgate.net This effect has been observed in models involving the differentiation of mouse macrophages into osteoclasts, induced by factors such as RANKL (receptor activator of nuclear factor kappa-Β ligand) or cancer-related stimuli. nih.gov this compound appears to act at an early stage of the osteoclastogenic pathway. nih.gov

The mechanism underlying this compound's inhibition of osteoclastogenesis involves the suppression of the RANKL signaling pathway. nih.govresearchgate.net RANKL is a key cytokine that promotes osteoclast differentiation and activity. By attenuating this pathway, this compound reduces the signals that drive the formation of bone-resorbing cells. nih.gov This modulation of RANKL signaling is linked to this compound's ability to affect IκBα-mediated NF-κB signaling, a pathway also crucial for osteoclast differentiation. nih.gov

These findings suggest that this compound has the potential to promote bone stability by inhibiting excessive bone resorption. frontiersin.orgnih.gov Research indicates that this compound's anti-inflammatory potential, particularly its modulation of NF-κB, contributes to its effects on bone loss associated with conditions like cancer. nih.gov

Data Tables

Based on the available information, a summary of key in vitro findings related to this compound's effects on tenocytes and osteoclastogenesis can be presented in a table.

Study ModelThis compound EffectProposed MechanismReference
In vitro Tenocyte Monolayer CulturesSuppresses inflammation; Inhibits ECM degradationInhibition of NF-κB signaling nih.govfrontiersin.org
In vitro 3D-Alginate Tenocyte (TN-ME) ModelPrevents ECM degradation; Upregulates Collagen I, Tenomodulin, ScleraxisAttenuation of NF-κB/Scleraxis linkage nih.govnih.gov
In vitro Mouse Macrophage DifferentiationDownregulates osteoclast formationSuppression of RANKL signaling; Modulation of NF-κB nih.govresearchgate.net

Detailed Research Findings

Detailed findings from the in vitro studies on tenocytes demonstrate that this compound significantly reduced the elevated levels of phosphorylated p65-NF-κB observed in inflammatory conditions. nih.govnih.gov This was associated with a decrease in the expression of NF-κB-regulated proteins involved in matrix degradation, such as MMP-9, and apoptosis, such as caspase-3. mdpi.comresearchgate.net Furthermore, this compound treatment in the 3D tendinitis model led to the maintenance or increased expression of key tenocyte markers like Collagen I, Tenomodulin, and Scleraxis, which are typically reduced in inflamed tendons. nih.govnih.gov

In the context of bone, research on mouse macrophages differentiating into osteoclasts showed that this compound treatment resulted in a dose-dependent reduction in the number of multinucleated osteoclasts. nih.govresearchgate.net Mechanistically, this was linked to this compound's ability to interfere with the signaling cascade initiated by RANKL, including the activation of NF-κB. nih.gov

Mechanisms of Action: Cellular and Molecular Insights

Modulation of Transcription Factor Activity

Calebin A exerts significant influence on the activity of critical transcription factors, thereby affecting gene expression related to inflammation, cell survival, and differentiation.

This compound has been shown to be a potent inhibitor of the Nuclear Factor-κB (NF-κB) signaling pathway, a central regulator of inflammation and tumorigenesis. mdpi.com Its inhibitory action is multifaceted, targeting several key steps in the NF-κB activation cascade.

Research indicates that this compound can suppress the activation of NF-κB induced by various stimuli. nih.gov This inhibition is achieved, in part, by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the active NF-κB p65 subunit. mdpi.comnih.gov

Furthermore, studies have demonstrated that this compound can directly interfere with the DNA binding of the p65 subunit of NF-κB. mdpi.comnih.gov This action appears to be mediated through an interaction with cysteine residues within the p65 protein. nih.gov The suppression of NF-κB activation by this compound leads to the downregulation of various NF-κB-regulated gene products involved in cell survival, proliferation, and metastasis. nih.govnih.gov

In the context of specific cellular environments, such as the tumor microenvironment of colorectal cancer, this compound has been observed to inhibit NF-κB activation in a dose-dependent manner. nih.gov This results in the reduced expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, as well as proteins associated with proliferation (Cyclin D1), invasion (MMP-9), and metastasis (CXCR4). nih.gov

Table 1: Effects of this compound on the NF-κB Signaling Pathway

TargetObserved Effect of this compoundReferences
IκBα Phosphorylation & Degradation Inhibition nih.gov
p65-NF-κB Nuclear Translocation Suppression mdpi.comnih.gov
p65-NF-κB DNA Binding Inhibition mdpi.comnih.gov
NF-κB-regulated Gene Expression Downregulation nih.govnih.gov
NF-κB Activation in Tumor Microenvironment Dose-dependent inhibition nih.gov

Scleraxis (Scx) is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in the development and maintenance of tendons. jci.org It is a key marker for differentiated tenocytes and regulates the expression of genes essential for tendon integrity, such as those encoding type I collagen and tenomodulin. jci.orgnih.gov

Research has revealed a functional link between NF-κB and Scleraxis signaling in tenocytes, particularly within an inflammatory microenvironment. In conditions of inflammation, the activation of NF-κB is associated with the downregulation of Scleraxis. mdpi.com

This compound has been shown to intervene in this process. By down-regulating the phosphorylation of NF-κB p65, this compound treatment leads to a concurrent upregulation of Scleraxis expression. mdpi.com This suggests that this compound can promote the viability and tenogenic activity of tendon cells by mitigating the inflammatory suppression of Scleraxis. mdpi.com In a multicellular tendinitis microenvironment, this compound was found to stimulate Scleraxis expression while simultaneously down-regulating NF-κB. mdpi.com

Table 2: this compound's Influence on Scleraxis and Related Factors in Tenocytes

FactorEffect of Inflammatory EnvironmentEffect of this compound TreatmentReferences
NF-κB p65 Phosphorylation UpregulationDownregulation nih.govmdpi.com
Scleraxis Expression DownregulationUpregulation mdpi.com
Collagen I Expression DownregulationSuppression of downregulation nih.gov
Tenomodulin Expression DownregulationSuppression of downregulation nih.gov

Intervention in Key Signaling Cascades

This compound's biological effects are also mediated through its interaction with several pivotal intracellular signaling cascades that govern cellular responses to external stimuli.

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play a central role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The main MAPK families include p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). mdpi.com

This compound has been shown to modulate the activity of these MAPK pathways. mdpi.com For instance, in certain cancer cell lines, this compound has been observed to influence the phosphorylation status of p38, JNK, and ERK, contributing to its anti-cancer properties. mdpi.com A bioinformatic analysis also identified the MAPK signaling pathway as one of the most significantly influenced pathways by this compound. nih.gov

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling route that regulates cell survival, growth, and metabolism. nih.gov Dysregulation of this pathway is frequently observed in various diseases, including cancer. nih.gov The pathway is initiated by the activation of PI3K, which leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). youtube.com PIP3 then recruits and activates Akt, which in turn phosphorylates a multitude of downstream targets. youtube.com

A bioinformatic study has suggested that this compound can impact the PI3K/Akt signaling pathway. nih.gov This modulation is considered a potential mechanism through which this compound may exert its therapeutic effects in conditions like non-alcoholic fatty liver disease (NAFLD) by influencing related metabolic and inflammatory processes. nih.gov

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating energy homeostasis. nih.gov It is activated in response to metabolic stress, such as an increase in the cellular AMP:ATP ratio. youtube.com Once activated, AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP. nih.gov

Studies have demonstrated that this compound can activate AMPK signaling. nih.gov In the context of diet-induced obesity, dietary this compound was found to activate AMPKα signaling in both adipocytes and liver tissues. nih.gov This activation was associated with a reduction in lipid accumulation in adipocytes and a decrease in hepatic steatosis. nih.gov The activation of AMPK by this compound is a key mechanism underlying its beneficial effects on metabolic disorders. nih.govnih.gov

Table 3: Overview of this compound's Interaction with Key Signaling Cascades

Signaling PathwayKey Proteins Modulated by this compoundDownstream EffectsReferences
MAPK p38, JNK, ERKModulation of cell proliferation, differentiation, and apoptosis mdpi.com
PI3K/Akt PIK3R1Potential influence on metabolic and inflammatory processes nih.gov
AMPK AMPKαActivation of catabolic pathways, inhibition of anabolic pathways, reduction of lipid accumulation nih.gov

Cell Cycle Progression Modulation

This compound has been shown to interfere with the normal progression of the cell cycle, a fundamental process that governs cell proliferation. Its primary impact is the induction of cell cycle arrest, particularly at the G2/M phase transition.

Research has demonstrated that this compound can halt the proliferation of cancer cells by causing an arrest in the G2/M phase of the cell cycle. ntu.edu.twnih.gov In studies involving human colon cancer cells, treatment with this compound led to a significant accumulation of cells in the G2/M phase. ntu.edu.tw This disruption prevents the cells from entering mitosis and subsequently dividing, thereby inhibiting tumor growth. For instance, co-treatment of multidrug-resistant human gastric adenocarcinoma cells with this compound and vincristine (B1662923) resulted in a notable G2/M phase arrest. nih.gov

Regulation of Cell Cycle Regulatory Proteins

The progression through the different phases of the cell cycle is tightly controlled by a complex network of regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). This compound exerts its cell cycle-modulating effects by directly influencing the levels and activity of these key proteins.

In human colon cancer cells, this compound was found to decrease the protein levels of several key regulators of the G2/M transition, including:

Cyclin A and Cyclin B : These cyclins are essential for the initiation and progression of mitosis. ntu.edu.tw

Cdc2 (CDK1) : This kinase forms a complex with cyclin B to drive cells into mitosis. ntu.edu.tw

Cdc25A : A phosphatase that activates the cyclin B-Cdc2 complex. ntu.edu.tw

Concurrently, this compound increases the expression of cyclin-dependent kinase inhibitors (CKIs), which act as brakes on the cell cycle. Specifically, it has been shown to upregulate p21 and p53 . ntu.edu.tw The p21 protein is a potent inhibitor of several cyclin-CDK complexes, and its induction is crucial for mediating cell cycle arrest. nih.govnih.gov

Effect of this compound on Cell Cycle Regulatory Proteins Function of the Protein Observed Effect Reference
Cyclin A Promotes S phase and G2/M transitionDecrease ntu.edu.tw
Cyclin B Essential for entry into mitosisDecrease ntu.edu.tw
Cdc2 (CDK1) Forms complex with Cyclin B to initiate mitosisDecrease ntu.edu.tw
Cdc25A Activates the Cyclin B/Cdc2 complexDecrease ntu.edu.tw
p21 Cyclin-dependent kinase inhibitor (CKI)Increase ntu.edu.tw
p53 Tumor suppressor that can induce p21Increase ntu.edu.tw

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. This compound has been identified as a potent inducer of apoptosis in various cancer cell lines, employing multiple pathways to achieve this.

A key event in the execution of apoptosis is the activation of a family of proteases known as caspases. This compound has been shown to dose-dependently increase the activity of several key caspases. Research indicates that it activates caspase-3 , a primary executioner caspase, as well as initiator caspases of both the extrinsic and intrinsic pathways, namely caspase-8 and caspase-9 . The activation of these caspases leads to the cleavage of various cellular substrates, culminating in the dismantling of the cell.

The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. This compound has been found to shift this balance in favor of apoptosis. It achieves this by down-regulating the expression of key anti-apoptotic proteins, including:

Bcl-2

Bcl-xL

Survivin

The suppression of these survival proteins diminishes the cell's ability to resist apoptotic signals. By inhibiting these anti-apoptotic factors, this compound sensitizes cancer cells to programmed cell death.

Effect of this compound on Apoptotic Proteins Role in Apoptosis Observed Effect
Caspase-3 Executioner caspaseActivation
Caspase-8 Initiator caspase (extrinsic pathway)Activation
Caspase-9 Initiator caspase (intrinsic pathway)Activation
Bcl-2 Anti-apoptoticDown-regulation
Bcl-xL Anti-apoptoticDown-regulation
Survivin Anti-apoptoticDown-regulation

Autophagy Pathway Interactions

This compound has been identified as a significant modulator of autophagy, a cellular process for degrading and recycling cellular components to maintain homeostasis. nih.govfrontiersin.org

Effects on Autophagic Markers (e.g., Beclin-1, LC3-II)

Recent studies have demonstrated that this compound can directly influence key markers of autophagy. In an in vitro model of osteoarthritis, this compound treatment led to a significant upregulation of the autophagy-associated proteins Beclin-1 and LC3-II. nih.govnih.gov Beclin-1 is crucial for the initiation of the autophagosome, while the conversion of LC3-I to LC3-II is a hallmark of autophagosome formation and maturation. nih.govnih.gov Western blot and immunofluorescence analyses have confirmed that this compound promotes the expression of these critical autophagic markers, thereby stimulating the autophagic process. nih.govresearchgate.net

Table 1: Effect of this compound on Autophagic Markers
Autophagic MarkerObserved Effect of this compoundCellular FunctionReference
Beclin-1Upregulation/Increased ExpressionInitiation of autophagosome formation nih.govfrontiersin.org
LC3-IIUpregulation/Increased ExpressionElongation and maturation of autophagosomes nih.govresearchgate.net

Modulation of Autophagy-Related Signaling Molecules

The mechanism behind this compound's influence on autophagy involves the modulation of key signaling pathways that regulate this process. Specifically, this compound has been shown to inhibit signaling pathways associated with autophagy repression, most notably the mTOR/PI3K/Akt pathway. nih.govresearchgate.net The mTOR kinase is a central negative regulator of autophagy; its inhibition is a primary trigger for autophagy induction. cellsignal.com By downregulating the mTOR/PI3K/Akt signaling cascade, this compound effectively removes the brakes on the autophagic machinery, leading to its activation. nih.govnih.gov This action highlights this compound's role as a modulator of the intricate signaling networks that control cellular homeostasis.

Enzymatic Target Inhibition

This compound exhibits direct inhibitory effects on several key enzymes involved in inflammation and cellular signaling. Research has identified multiple enzymatic targets of this compound.

One of the primary findings is that this compound acts as a non-selective and direct inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov It also demonstrates inhibitory activity against IκB-kinase (IKK), a critical enzyme in the NF-κB signaling pathway. nih.gov Furthermore, studies have shown it can inhibit α-glucosidase activity directly, though it does not appear to affect tyrosinase. mdpi.com Molecular docking studies also predict favorable binding interactions with proteins such as TNF-α and STAT3. nih.gov

Table 2: Enzymatic Targets of this compound
Enzyme/TargetEffectAssociated PathwayReference
Cyclooxygenase-1 (COX-1)Direct InhibitionInflammation nih.gov
Cyclooxygenase-2 (COX-2) / PTGS2Direct InhibitionInflammation nih.govnih.gov
IκB-kinase (IKK)InhibitionNF-κB Signaling nih.gov
α-glucosidaseDirect InhibitionCarbohydrate Metabolism mdpi.com
Tumor Necrosis Factor-alpha (TNF-α)Predicted Binding/SuppressionInflammation/Apoptosis nih.gov
STAT3Predicted Binding/SuppressionCell Signaling/Transcription nih.gov

Cyclooxygenase (COX) Inhibition (e.g., COX-1, COX-2)

This compound has been identified as a non-selective and direct inhibitor of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. nih.gov COX enzymes are key in the inflammatory process, converting arachidonic acid into prostaglandins. youtube.com COX-1 is typically expressed constitutively, playing a role in protecting the stomach lining and promoting platelet aggregation, while COX-2 is an inflammation-induced enzyme. nih.govyoutube.com

Studies have shown that this compound inhibits both COX-1 and COX-2 to a similar extent. nih.gov This non-selective inhibition is a noteworthy characteristic of its anti-inflammatory profile. researchgate.net The inhibition of the pro-inflammatory enzyme COX-2, a downstream product of the NF-κB signaling pathway, highlights one of the key mechanisms behind this compound's anti-inflammatory and potential anti-cancer properties. nih.govmdpi.com In studies on tenocytes, this compound was shown to reverse the activation of COX-2 induced by inflammatory conditions. mdpi.com

Inhibitory Action of this compound on COX Enzymes
EnzymeEffect of this compoundSignificance
Cyclooxygenase-1 (COX-1)Direct and non-selective inhibition. nih.govresearchgate.netContributes to the overall anti-inflammatory effect.
Cyclooxygenase-2 (COX-2)Direct and non-selective inhibition. nih.govresearchgate.netInhibits a key enzyme in inflammation and a product of the NF-κB pathway. nih.gov

Lipoxygenase Inhibition

Lipoxygenases (LOX) are enzymes involved in the metabolism of polyunsaturated fatty acids to produce hydroperoxides, which can contribute to inflammation. mdpi.com In contrast to its effects on COX enzymes, research indicates that this compound is a poor inhibitor of lipoxygenase. researchgate.net While curcumin (B1669340), a related compound, has been shown to inhibit lipoxygenase, this compound's activity against this enzyme appears to be limited. researchgate.netnih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) is an enzyme that deactivates incretin (B1656795) hormones, which are important for regulating blood glucose levels. nih.govrjsocmed.com Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. mdpi.com

This compound has been investigated for its potential to inhibit DPP-IV. researchgate.netnih.gov In vitro enzyme inhibition assays have demonstrated that this compound inhibits DPP-IV in a dose-dependent manner. researchgate.netnih.gov One study found a maximum inhibition of 55.9% at a concentration of 26.3 μM. researchgate.netnih.gov In silico molecular docking studies support these findings, revealing that this compound can form stable interactions within the catalytic pocket of the DPP-IV enzyme, specifically with amino acid residues such as Glu205, Glu206, and Tyr662. researchgate.net These interactions suggest that this compound could serve as a promising compound for conditions where DPP-IV activity is a contributing factor. researchgate.netnih.gov

DPP-IV Inhibition by this compound
ParameterFindingReference
Maximum Inhibition (%)55.9% researchgate.netnih.gov
Concentration for Max Inhibition26.3 μM researchgate.netnih.gov
Binding Affinity (Glide g-score)-6.2 kcal/mol researchgate.netnih.gov
Binding Affinity (MMGBSA dG bind)-98.721 kcal/mol researchgate.netnih.gov

Tyrosinase Activity Modulation

Tyrosinase is the rate-limiting enzyme in the synthesis of melanin (B1238610), the pigment responsible for skin color. mdpi.com Research into this compound's effect on melanogenesis in B16F10 mouse melanoma cells revealed that while it significantly suppresses melanin production, it does so without directly inhibiting the tyrosinase enzyme. mdpi.comresearchgate.net Studies have shown that this compound does not affect either the intracellular activity of tyrosinase or the direct enzymatic activity in an acellular system. mdpi.com This indicates that its anti-melanogenic activity occurs through a mechanism distinct from that of many common depigmentation agents. mdpi.com Interestingly, some analogs of this compound, such as demethoxycalebin-1 (DA1) and bisdemethoxy calebin (BD), have shown the ability to inhibit tyrosinase activity in both cell-free and cellular assays. mdpi.comdoaj.orgresearchgate.net

Interaction with Cellular Organelles and Subcellular Processes

This compound's influence extends to the function of cellular organelles and key subcellular events, particularly those related to organelle acidity and cellular stress responses.

Structure Activity Relationship Sar and Analogues Research

Identification of Pharmacophore Features Critical for Biological Activity

Pharmacophore features are the ensemble of steric and electronic properties necessary for a molecule to interact optimally with a specific biological target and elicit a biological response. volkamerlab.orgbabrone.edu.in For Calebin A, studies have begun to identify such critical features, particularly in the context of its neuroprotective and other reported activities.

Early research on this compound and its analogues in protecting neuronal cells against beta-amyloid insult suggested that the hydroxyl group at the para-position of the phenyl ring is most critical for the expression of this biological activity. nih.govcorelifesource.com This highlights the importance of specific hydroxyl functionalities for the neuroprotective effects observed.

In silico studies, such as molecular docking, have also been employed to understand the interactions of this compound with potential target proteins. For instance, docking analysis investigating this compound's effect on genes related to Non-Alcoholic Fatty Liver Disease (NAFLD) revealed strong binding interactions with proteins like PTGS2 (COX-2), STAT3, TNF, TP53, and HSP90AA1. nih.gov this compound showed particularly strong binding affinity with PTGS2, involving multiple hydrogen bonds, suggesting that features capable of hydrogen bonding are important for this interaction. nih.gov

Synthesis and Evaluation of this compound Analogues

The synthesis of this compound and its analogues is essential for conducting systematic SAR studies. A total synthesis of this compound has been successfully achieved, providing a route for preparing various derivatives. nih.govcorelifesource.com This synthetic approach has been used to generate a series of analogues with modifications to different parts of the molecule. nih.govcorelifesource.com

Thirteen analogues of this compound were prepared and evaluated for their neuronal cell protectivity against beta-amyloid insult. nih.govcorelifesource.com These studies involved testing the ability of the parent compound and its derivatives to protect PC12 rat pheocromocytoma and IMR-32 human neuroblastoma cells. nih.govcorelifesource.com The evaluation of these analogues helped in identifying the structural requirements for neuroprotection.

More recently, novel analogues of this compound, such as bisdemethoxy calebin (BD), demethoxycalebin-1 (DA1), demethoxycalebin-2 (DA2), and tetrahydrocalebin-A (THCBA), have been synthesized and evaluated for other biological activities, such as their effects on melanogenesis. mdpi.comresearchgate.net These studies involve in vitro assays to assess the impact of these analogues on enzymatic activity (e.g., mushroom tyrosinase) and cellular processes (e.g., melanin (B1238610) production in melanoma cells). mdpi.com

Evaluation of these analogues has shown varying degrees of activity depending on the structural modifications. For example, in studies on melanogenesis, BD and DA1 showed inhibitory effects on tyrosinase activity in cell-free systems and cellular models, while DA2 and THCBA did not show significant effects on cellular tyrosinase activity in one study. mdpi.com

Table 1 presents an example of data that might be generated from the evaluation of this compound analogues, illustrating the impact of structural variations on a specific biological activity (e.g., inhibition of tyrosinase activity).

Compound NameStructural ModificationMushroom Tyrosinase Inhibition (%) at 50 µMB16F10 Cellular Tyrosinase Inhibition (%) at 50 µM
This compoundParent Compound--
BDBisdemethoxy55.34 mdpi.com35.26 mdpi.com
DA1Demethoxy-161.48 mdpi.com-
DA2Demethoxy-2-No significant effect mdpi.com
THCBATetrahydro-No significant effect mdpi.com

Note: Data points are illustrative and based on findings from cited sources where available. Specific conditions and full dose-response data would be required for a complete SAR analysis.

These studies demonstrate that even subtle changes in the this compound structure can significantly alter its biological activity, underscoring the importance of analogue synthesis and evaluation in SAR research.

Comparative SAR Studies between this compound and Curcumin (B1669340) Derivatives

This compound is often compared to curcumin due to their structural similarities and shared origin from Curcuma species. eurekaselect.commdpi.comscirp.org Comparative SAR studies between this compound and curcumin derivatives provide insights into how the unique structural features of this compound, particularly the ester linkage and the absence of the β-diketone system, influence biological activity.

One key structural difference is the lack of the symmetrical β-diketone moiety in this compound, which is present in curcumin. mdpi.com This difference contributes to this compound's greater chemical stability compared to curcumin, which is known to be unstable at higher pH. mdpi.comscirp.org This enhanced stability can impact its bioavailability and sustained activity in vivo. scirp.org

In terms of biological activity, comparative studies have shown that this compound can exhibit different or even superior effects compared to curcumin in certain contexts. For instance, this compound demonstrated a higher ability to inhibit the proliferation of HepG2 liver cancer cells than curcumin. researchgate.net It also showed greater protection of neuronal cells from beta-amyloid insult compared to curcumin. researchgate.net

However, the comparative SAR can be target-specific. While this compound has shown promise in certain areas, curcumin and other curcuminoids like bisdemethoxycurcumin (B1667434) (BDC) and demethoxycurcumin (B1670235) (DC) also possess significant biological activities, and their relative potencies can vary depending on the specific assay and target. informahealthcare.commdpi.com For example, BDC has shown higher biological activity and better skin permeation compared to curcumin in some studies, which has been partly attributed to the absence of methoxy (B1213986) groups. mdpi.com

Table 2 provides a simplified comparison of structural features and observed activities between this compound and curcumin.

FeatureThis compoundCurcuminImpact on Activity/Property
Core StructureFerulic acid ester linkageSymmetrical β-diketone systemInfluences stability and metabolic fate. mdpi.comscirp.org
Stability (pH > 7)Superior stability mdpi.comscirp.orgLess stable mdpi.comscirp.orgAffects bioavailability and persistence. scirp.org
NeuroprotectionEffective; potentially more potent than curcumin nih.govresearchgate.netcorelifesource.comEffective nih.govcorelifesource.comSpecific structural features, like the para-hydroxyl, are critical. nih.govcorelifesource.com
Cancer Cell Growth Inhibition (HepG2)Higher inhibition than curcumin researchgate.netLower inhibition than this compound researchgate.netActivity can be cell-type specific. researchgate.net
MelanogenesisInhibitory effects observed for parent and some analogues mdpi.comEffects vary; some derivatives active mdpi.comSAR is complex and depends on specific modifications. mdpi.commdpi.com

These comparisons highlight that while sharing a common structural scaffold, the specific arrangement and functional groups in this compound confer distinct properties and biological activities compared to curcumin.

Rational Design Principles for Novel this compound-Derived Compounds

Rational design principles for developing novel this compound-derived compounds are guided by the SAR information obtained from studying this compound and its analogues, as well as insights from curcumin research. The goal is to design compounds with improved potency, selectivity, stability, or pharmacokinetic properties for specific therapeutic applications. mdpi.com

Based on the identified critical pharmacophore features, such as the importance of the para-hydroxyl group for neuroprotection, modifications can be designed to optimize interactions with target proteins. nih.govcorelifesource.com This might involve maintaining or strategically placing hydroxyl groups or other hydrogen bond donors/acceptors.

The ester linkage in this compound is a key difference from curcumin's β-diketone. Modifying this linker region, including the length, flexibility, and the nature of the ester or introducing alternative linkages, could impact the compound's shape, stability, and interaction with targets.

Variations in the aromatic rings, such as the introduction of different substituents (e.g., halogens, alkyl groups, additional hydroxyl or methoxy groups) or the modification of the substitution pattern, can be explored. mdpi.com These changes can influence electronic properties, lipophilicity, metabolic stability, and binding affinity to specific targets. For example, studies on curcumin derivatives have shown that modifications to the methoxy groups can affect properties like skin penetration. mdpi.com

Rational design also involves considering the intended biological target and mechanism of action. For targets where hydrogen bonding is crucial, incorporating or enhancing hydrogen bond donor/acceptor features is important. For targets requiring specific spatial arrangements, rigidifying or introducing flexibility into the linker region can be considered.

Computational tools, such as molecular docking and pharmacophore modeling, play a significant role in the rational design process. nih.govresearchgate.netlilab-ecust.cn These tools can predict how potential new compounds might bind to target proteins, assess their fit to established pharmacophores, and guide the selection of compounds for synthesis and in vitro evaluation. nih.govresearchgate.netlilab-ecust.cn

Furthermore, understanding the metabolic pathways of this compound can inform the design of more stable analogues. nih.gov Modifications that reduce susceptibility to metabolic degradation while retaining activity are desirable.

Advanced Research Methodologies and Pre Clinical Formulations

Sophisticated In Vitro Model Systems

To better mimic the intricate conditions of human tissues, researchers are employing sophisticated in vitro models to study the effects of Calebin A. These systems offer a more accurate representation of cellular interactions and microenvironments compared to traditional two-dimensional cell cultures. uni-muenchen.denih.gov

Three-Dimensional (3D) Cell Culture Models (e.g., spheroids, organoids)

Three-dimensional (3D) cell culture systems are increasingly utilized in research because they more closely replicate the in vivo cellular environment, including cell-to-cell interactions and the extracellular matrix. nih.gov Models like spheroids, which are simple cell aggregates, and organoids, which are more complex and organ-specific, provide a more authentic platform for drug discovery and disease modeling. uni-muenchen.deresearchgate.net

In the context of this compound research, investigators have used 3D alginate cultures to study its effects on colorectal cancer (CRC) cells. nih.govfrontiersin.org Studies showed that this compound could significantly suppress the development of colonospheres, which are cancer stem cell-like structures, as well as the invasion and colony formation of CRC cell lines within these 3D models. nih.gov Specifically, in 3D alginate cultures of HCT116 cells, this compound was found to downmodulate the proliferation, vitality, and migration of the cancer cells. frontiersin.org

These findings highlight the utility of 3D culture systems in revealing the anti-cancer capabilities of this compound in a model that better imitates the architecture of a solid tumor.

Multicellular Tumor Microenvironment (TME) Models

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in cancer progression. researchgate.net To investigate this compound's activity in this context, researchers have developed multicellular TME models.

One such model involved co-culturing human colorectal cancer cells (HCT-116) with fibroblasts and T-lymphocytes to simulate a pro-inflammatory TME. frontiersin.orgnih.gov In this system, this compound demonstrated significant efficacy. It was shown to inhibit the proliferation and migration of HCT-116 cells that were promoted by the TME. nih.gov Furthermore, this compound suppressed key inflammatory pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is often activated in the TME to promote tumor growth and metastasis. frontiersin.org The compound was also found to target cancer stem cells within this multicellular environment. frontiersin.org

These TME models are invaluable for demonstrating that this compound can counteract the tumor-promoting effects of the complex cellular interplay that occurs within a tumor.

Table 1: Effects of this compound in Multicellular TME Models
Model SystemCell TypesKey Findings for this compoundReference
Multicellular Proinflammatory TMEHCT-116 (Colorectal Cancer Cells), Fibroblasts, T-LymphocytesInhibited TME-promoted proliferation and migration of cancer cells. nih.gov
Multicellular Proinflammatory TMEHCT-116 (Colorectal Cancer Cells), Fibroblasts, T-LymphocytesSuppressed NF-κB-promoted gene products associated with cell survival and metastasis. frontiersin.org
Multicellular Proinflammatory TMEHCT-116 (Colorectal Cancer Cells), Fibroblasts, T-LymphocytesTargeted and inhibited cancer stem cell populations within the TME. frontiersin.org

Co-culture Systems for Cell-Cell Interaction Studies

Co-culture systems are fundamental to TME models and are designed to study the interactions between different cell types. nih.gov These systems can be arranged to allow direct physical contact or to separate cell populations by a permeable barrier, permitting communication only through secreted soluble factors (paracrine signaling). researchgate.net

The investigation of this compound in the aforementioned TME models is a prime example of a direct co-culture system. frontiersin.orgnih.gov By culturing colorectal cancer cells together with fibroblasts and T-lymphocytes, researchers could study how this compound modulates the complex, bidirectional communication between these cell populations. frontiersin.orgnih.gov The results indicate that this compound can disrupt the pro-tumorigenic signaling network established between cancer cells and the surrounding stromal and immune cells, ultimately inhibiting cancer progression. frontiersin.org

Pre-clinical Animal Model Development and Application

While sophisticated in vitro models provide valuable insights, in vivo animal models remain indispensable for studying systemic effects, disease pathophysiology, and the pharmacokinetic profile of a compound. nih.govnih.gov this compound has been deemed safe for use in in vivo studies, paving the way for its evaluation in pre-clinical animal models. nih.gov

In vivo Animal Models for Disease Pathophysiology Research

Animal models are crucial for understanding how a compound affects the complex biological processes of a disease. nih.gov Research using such models has provided key insights into the therapeutic potential of this compound for metabolic diseases.

In animal models of diet-induced obesity, specifically using C57BL/6J mice fed a high-fat diet (HFD), this compound was found to reduce weight accumulation, decrease visceral fat, and improve hepatic steatosis (fatty liver disease). nih.govnih.govrsc.org The mechanism for this effect was linked to the activation of AMP-activated protein kinase (AMPK), a key metabolic regulator. rsc.org Furthermore, studies in these mice showed that this compound supplementation modulated thermogenesis and positively altered the gut microbiota, increasing the abundance of beneficial bacteria like Akkermansia and Butyricicoccus. nih.govnih.gov

These studies demonstrate the potential of this compound in managing metabolic syndrome and its associated pathologies in a whole-organism setting.

Table 2: Findings from In Vivo Animal Models on this compound
Animal ModelDisease/ConditionObserved Effects of this compoundReference
High-Fat Diet Fed C57BL/6J MiceObesity / Metabolic SyndromeReduced weight accumulation and visceral fat. rsc.org
High-Fat Diet Fed C57BL/6J MiceHepatic Steatosis (Fatty Liver Disease)Improved hepatic steatosis by activating AMPK. rsc.org
High-Fat Diet Fed C57BL/6J MiceObesity / DysbiosisModulated thermogenesis and gut microbiota (enriched Akkermansia and Butyricicoccus). nih.govnih.gov
Wistar RatsGeneral ToxicologyDetermined to be safe, supporting further in vivo research. nih.gov

Pharmacokinetic Profiling in Animal Models (e.g., bioavailability, metabolism, excretion, but NOT dosage)

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.gov A detailed pharmacokinetic analysis of this compound was conducted in male Sprague-Dawley rats. rsc.org

Bioavailability: The study revealed that after oral administration, this compound has a low bioavailability of approximately 0.5%. rsc.org This indicates that only a small fraction of the ingested compound reaches the systemic circulation in its unchanged form. rsc.orgnih.gov

Metabolism: Following administration, this compound was detected in the blood as both the parent compound (aglycone) and as a glucuronidated metabolite. rsc.org This suggests that the compound undergoes phase II metabolism, specifically glucuronidation, which is a common pathway for the biotransformation of natural polyphenols.

Excretion: The research indicated that this compound is primarily eliminated via non-renal routes. rsc.org This means that the majority of the compound and its metabolites are likely excreted through the bile and feces rather than through urine. rsc.orgnih.gov The serum half-life was determined to be approximately 1-3 hours. rsc.org

Analytical Techniques for Research Quantification and Detection

The accurate quantification and detection of this compound in various matrices, from raw plant material to biological samples, are crucial for research and development. A suite of advanced analytical techniques is employed for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and application.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for the quantification of this compound. rsc.orgresearchgate.net Reverse-phase HPLC (RP-HPLC) is commonly utilized, leveraging a non-polar stationary phase, typically a C18 column, and a polar mobile phase. rsc.orgresearchgate.net

A developed bioanalytical assay for this compound employed an RP-HPLC method with a Phenomenex® Kinetex® C18 column. researchgate.net The separation was achieved using an isocratic mobile phase composed of acetonitrile (B52724) and water (40:60, v/v) containing 10 mM ammonium (B1175870) formate (B1220265) (pH 7.0), with a flow rate of 0.8 mL/min. researchgate.net Detection is frequently carried out using a UV detector, with this compound showing a maximum absorbance at approximately 339-340 nm. rsc.orgresearchgate.net In broader analyses of curcuminoids, a detection wavelength of 430 nm has also been used. mdpi.com

This technique has been successfully applied to pharmacokinetic studies in rats, enabling the quantification of this compound and its metabolites in biological samples. researchgate.net Furthermore, HPLC is instrumental in the quality control of commercial turmeric products, allowing for the simultaneous quantification of this compound alongside other curcuminoids and volatile components. mdpi.com The method is validated for linearity, sensitivity, precision, and accuracy to ensure reliable results. mdpi.com

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Specification Source
Column Phenomenex® Kinetex® C18 researchgate.net
Mobile Phase Acetonitrile and water (40:60, v/v) with 10 mM ammonium formate (pH 7.0) researchgate.net
Flow Rate 0.8 mL/min researchgate.net
Detection UV at 339 nm researchgate.net
Injection Volume 20 μL rsc.org
Retention Time ~4.9 minutes rsc.org

High-Performance Thin-Layer Chromatography (HPTLC)

While HPLC is a dominant technique, High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative for the qualitative and quantitative analysis of phytochemicals. Although specific, detailed HPTLC methodologies dedicated exclusively to this compound are not extensively documented in the reviewed literature, the principles of HPTLC are well-suited for its analysis. HPTLC methods are frequently developed for the analysis of curcuminoids in Curcuma longa extracts, and such methods could be adapted or optimized for the specific detection and quantification of this compound.

Spectroscopic and Spectrometric Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the complete chemical structure of a molecule. While detailed NMR data for this compound is not provided in the immediate search results, its structural properties have been previously characterized and reported. rsc.org

Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic separation technique like HPLC (LC-MS), is crucial for confirming the molecular weight of this compound and identifying its metabolites. researchgate.net The fragmentation patterns observed in the mass spectrum provide further structural information, confirming the identity of the compound in complex mixtures. researchgate.netresearchgate.net

Cell-Based Assays (e.g., MTT, Immunofluorescence, Western Blot, ELISA)

To investigate the biological activities of this compound at the cellular level, a variety of cell-based assays are employed.

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and proliferation. mdpi.comnih.gov This assay measures the metabolic activity of cells, which is indicative of their health and growth rate. youtube.comyoutube.com It has been used to demonstrate that this compound can suppress the proliferation of various cancer cell lines, including colorectal cancer (HCT116, RKO, SW480) and mouse neuroblastoma (Neuro-2a) cells, in a dose-dependent manner. mdpi.comnih.govnih.gov

Immunofluorescence: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. nih.govnih.gov Immunofluorescence has been instrumental in showing that this compound can inhibit the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor involved in inflammation and cancer progression. mdpi.comnih.govnih.gov By observing the reduction of p65 in the nucleus following this compound treatment, researchers can confirm its mechanism of action. mdpi.com

Western Blot: Western blotting, or immunoblotting, is used to detect and quantify specific proteins in a cell lysate. mdpi.comnih.gov This technique has been extensively used in this compound research to analyze its effects on various signaling pathways. mdpi.comnih.gov For instance, Western blot analyses have confirmed that this compound suppresses the expression of NF-κB-regulated proteins involved in proliferation, metastasis, and inflammation. mdpi.comnih.gov It has also been used to detect the upregulation of apoptotic markers like cleaved caspase-3, providing evidence for this compound's ability to induce programmed cell death. nih.gov

Table 2: Application of Cell-Based Assays in this compound Research

Assay Purpose Key Findings with this compound Source(s)
MTT Assay Measures cell viability and proliferation. Suppresses proliferation of colorectal cancer and neuroblastoma cells. mdpi.comnih.govnih.gov
Immunofluorescence Visualizes protein localization. Inhibits nuclear translocation of p65-NF-κB. mdpi.comnih.govnih.gov
Western Blot Detects and quantifies specific proteins. Downregulates NF-κB-regulated proteins and upregulates apoptotic proteins. mdpi.comnih.govnih.govnih.gov

Advanced Imaging Techniques (e.g., Transmission Electron Microscopy)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the visualization of the ultrastructure of cells. youtube.com In this compound research, TEM has been used to observe morphological changes in cells at the subcellular level. For example, it has been employed to study the effects of this compound on the maturation of melanosomes in melanoma cells. mdpi.com TEM analysis also revealed apoptotic morphological changes, such as fragmented nuclei, in colorectal cancer cells treated with this compound, providing further visual evidence of its pro-apoptotic effects. nih.govresearchgate.net

Development of Novel Delivery Systems for Pre-clinical Research

A significant challenge in the pre-clinical development of this compound is its poor water solubility, which can limit its bioavailability and therapeutic application. medcraveonline.com To address this, research has focused on the development of novel delivery systems.

Liposomes, which are microscopic vesicles composed of a lipid bilayer, have emerged as a promising nano-carrier for this compound. medcraveonline.com By encapsulating this compound within these lipid-based nanoparticles, its solubility can be significantly improved. medcraveonline.com A study successfully prepared this compound liposomes using a thin-film sonication method. medcraveonline.com These liposomal formulations exhibited a uniform particle size distribution and were stable during storage. medcraveonline.com

Crucially, these this compound-loaded liposomes demonstrated enhanced antiproliferative activity against human colorectal cancer (SW480) and mouse neuroblastoma (N2A) cells compared to the free compound. medcraveonline.com The improved efficacy is attributed to both the increased effective concentration of this compound due to enhanced solubility and the potential for altered cellular absorption pathways provided by the liposomal delivery system. medcraveonline.com This research highlights the potential of nanoparticle-based drug carriers to enhance the bioactivity and clinical applicability of this compound. mdpi.commedcraveonline.com

Liposomal Encapsulation and Nanocarriers

The poor aqueous solubility of this compound is a critical barrier to its use in research, often requiring dissolution in solvents like dimethyl sulfoxide (B87167) (DMSO) for in vitro studies. medcraveonline.com To address this, researchers have turned to nanotechnology, specifically the use of nanocarriers like liposomes, to enhance the solubility and delivery of this bioactive compound. medcraveonline.com Liposomes are versatile, biocompatible vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic molecules, making them ideal carriers for compounds like this compound. nih.govnih.govmdpi.com

The encapsulation of this compound into liposomes has been shown to be an effective method for improving its solubility in water. medcraveonline.com Since this compound dissolves readily in chloroform, a solvent often used in the initial stages of liposome (B1194612) preparation, it can be efficiently loaded into the lipid microvesicles. medcraveonline.com The successful encapsulation is visually suggested by a deepening of the color of the liposome suspension. medcraveonline.com This process not only enhances solubility but also creates a more stable suspension of the compound. medcraveonline.com

Studies have demonstrated that this compound-loaded liposomes (CAL) exhibit high absolute zeta potential values. This high surface charge creates strong electrostatic repulsion among the liposome particles, which is beneficial for the stability of the suspension during storage. medcraveonline.com By encapsulating this compound within these nanocarriers, researchers can create a safer and more effective delivery system compared to using organic solvents like DMSO. medcraveonline.com Furthermore, beyond acting as a simple delivery vehicle, liposomes can alter the absorption pathway of the encapsulated material, potentially enhancing its biological activity. medcraveonline.com In vitro studies have shown that liposomal this compound effectively inhibits the growth of human colon cancer cells (SW480), attributing this success to both the increased solubility of this compound and the altered absorption mechanism provided by the liposome. medcraveonline.com

Table 1: Characteristics of this compound Liposomal Formulation

Parameter Observation Implication Source
Solubility This compound is readily soluble in chloroform, facilitating its encapsulation into liposomes. Efficient loading into the lipid bilayer of the nanocarrier. medcraveonline.com
Encapsulation This compound was stably encapsulated into liposomes, resulting in enhanced solubility in water. Overcomes the primary limitation of this compound for research applications. medcraveonline.com
Zeta Potential The this compound liposome (CAL) suspension exhibits a high absolute zeta potential. Indicates strong electrostatic repulsion between particles, contributing to the suspension's stability during storage. medcraveonline.com
In Vitro Activity CAL markedly inhibited the proliferation of SW480 human colon cancer cells. Suggests that liposomal delivery enhances the effective concentration and potentially alters the absorption pathway, improving bioactivity. medcraveonline.com

Strategies for Enhancing Bioavailability in Research Models

A significant challenge identified in pre-clinical research is the poor oral bioavailability of this compound. researchgate.netualberta.ca Pharmacokinetic studies in rat models have revealed that after oral administration, the bioavailability of an unoptimized this compound formulation is extremely low, estimated to be around 0.5%. researchgate.netualberta.ca This low systemic availability is a major hurdle for evaluating its therapeutic efficacy in vivo. The compound is detected in circulation as both the original aglycone and a glucuronidated metabolite, indicating it undergoes metabolism. researchgate.netualberta.ca

To overcome such bioavailability issues, researchers often explore various formulation strategies that have been successful for other poorly soluble compounds, such as curcumin (B1669340). nih.govnih.gov These strategies can be broadly categorized into several approaches:

Lipid-Based Formulations: Systems like self-nanoemulsifying drug delivery systems (SNEDDS) are designed to improve the solubility and absorption of lipophilic compounds. researchgate.net These formulations create fine oil-in-water emulsions in the gastrointestinal tract, which can enhance dissolution and may facilitate lymphatic absorption, thereby bypassing the first-pass metabolism in the liver. researchgate.net

Nanosizing and Solid Dispersions: Reducing the particle size of the compound to the nanometer range (nanosizing) increases the surface area for dissolution. patsnap.com Another technique is creating solid dispersions, where the drug is dispersed within an inert carrier matrix in an amorphous state, which can significantly improve its dissolution rate and solubility. patsnap.comcatapult.org.uk

Use of Adjuvants: Co-administration with bioenhancers is a well-established strategy. For the related compound curcumin, piperine (B192125) (an alkaloid from black pepper) has been shown to increase bioavailability by over 2000% in humans by inhibiting enzymes involved in its metabolism. nih.gov Investigating similar adjuvants could be a viable strategy for this compound.

These formulation approaches aim to address the key factors limiting oral bioavailability: poor solubility, inadequate dissolution, and extensive first-pass metabolism. nih.govresearchgate.net The selection of an appropriate strategy for this compound in research models would depend on its specific physicochemical properties and metabolic pathways. catapult.org.uknih.gov

Table 2: Pre-clinical Pharmacokinetic Profile of Unformulated this compound in Rats

Parameter Finding Implication Source
Route of Administration Intravenous (IV) and Oral (PO) Allows for calculation of absolute bioavailability. researchgate.netualberta.ca
Oral Bioavailability Approximately 0.5% Indicates very poor absorption and/or high first-pass metabolism. researchgate.netualberta.ca
Serum Half-Life Approximately 1-3 hours Suggests relatively rapid clearance from the system. researchgate.netualberta.ca
Metabolism Detected as aglycone and a glucuronidated metabolite. Confirms that the compound undergoes metabolic processes. researchgate.netualberta.ca
Excretion Appears to be primarily via non-renal routes. Provides insight into the compound's elimination pathway. researchgate.netualberta.ca

Stability and Release Characteristics in Pre-clinical Formulations

The stability of a pre-clinical formulation is crucial for ensuring consistent and reliable results in research studies. For this compound, stability has been assessed in different contexts. In liposomal formulations, this compound has been described as "adequately stable." medcraveonline.com The formulation's colloidal stability, which prevents the aggregation and settling of particles, is enhanced by a high zeta potential, ensuring the homogeneity of the suspension during storage. medcraveonline.com Furthermore, freeze-thaw stability of this compound has been evaluated in biological matrices such as rat serum and urine, a necessary step for developing bioanalytical assays used in pharmacokinetic studies. researchgate.net

The release characteristics of a drug from its formulation determine its rate and site of absorption. For pre-clinical formulations, release studies are often conducted in vitro under conditions that mimic the physiological environment (e.g., varying pH levels to simulate the gastrointestinal tract). nih.gov While specific controlled-release studies for this compound formulations are not extensively detailed in the available literature, the methodologies are well-established.

These studies typically involve:

pH-Dependent Release: Placing the formulation in buffers of different pH values (e.g., pH 1.5 to simulate the stomach, pH 7.4 for the intestine) and measuring the amount of drug released over time. nih.gov This is critical for oral formulations designed to release the active compound at a specific site in the digestive system.

Swelling and Degradation Studies: For polymer-based carriers or microcapsules, assessing how the formulation swells or degrades in different media provides insight into the mechanism of drug release. nih.gov

Temperature Stability: Evaluating the release profile at different temperatures to ensure the formulation's integrity under various storage and experimental conditions. nih.gov

Future Research Directions and Translational Potential Pre Clinical Focus

Exploration of Undiscovered Molecular Targets and Signaling Networks

While initial research has identified several key molecular targets for Calebin A, the full spectrum of its interactions within cellular signaling networks remains largely uncharted territory. A primary future objective is to move beyond established targets and identify novel proteins and pathways that this compound modulates.

Existing research has firmly implicated the nuclear factor-kappaB (NF-κB) signaling pathway as a major target. nih.govnih.govnih.gov Studies have shown that this compound can suppress the activation and nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the expression of downstream inflammatory and proliferative genes. nih.govuni-muenchen.denih.gov Its influence also extends to mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK. nih.govnih.govmdpi.com

A significant area for future exploration lies in validating targets identified through computational methods. For instance, an in silico study on Non-alcoholic fatty liver disease (NAFLD) predicted that this compound could interact with several critical proteins overexpressed in the disease. nih.govbenthamdirect.com These potential targets, including TP53, TNF, STAT3, and HSP90AA1, require comprehensive validation through in vitro and in vivo pre-clinical models to confirm their functional relevance. nih.govbenthamdirect.com Furthermore, recent studies have shown this compound modulates autophagy signals in osteoarthritis models, specifically impacting the mTOR/PI3K/Akt pathway and promoting autophagy-associated proteins like Beclin-1 and LC3. nih.govfrontiersin.org Deepening the understanding of its role in autophagy across different cell types represents a promising research avenue. Future investigations should employ advanced proteomic and transcriptomic techniques to build a comprehensive map of this compound's molecular interactions, potentially uncovering novel targets in neurodegenerative disorders, metabolic syndrome, and various cancers. nih.govrsc.org

Table 1: Potential Molecular Targets of this compound Identified in Pre-clinical and In Silico Studies (This table is interactive. Click on headers to sort.)

Target/PathwayAssociated Disease/Process ModelObserved Effect of this compoundReference
NF-κBInflammation, Colorectal Cancer, TendinitisInhibition of p65 phosphorylation and nuclear translocation nih.govuni-muenchen.denih.gov
MAPK (JNK, p38, ERK)Gastric Cancer, NeurofibromaModulation of pathway activity nih.govmdpi.com
TP53, TNF, STAT3, HSP90AA1, PTGS2Non-alcoholic Fatty Liver Disease (NAFLD)Predicted high-affinity binding (In Silico) nih.govbenthamdirect.comresearchgate.net
ScleraxisTendinitisUpregulation (suppresses inflammation) uni-muenchen.demdpi.com
mTOR/PI3K/Akt PathwayOsteoarthritisInhibition of autophagy-repressive signaling nih.govfrontiersin.org
Beclin-1, LC3OsteoarthritisPromotion of autophagy-associated proteins nih.govfrontiersin.org
PPARγ, FAS, C/EBPα/βAdipogenesisSuppression of adipocyte differentiation nih.govnih.gov
AMPKMetabolic SyndromeActivation, leading to lipolysis nih.govrsc.org

Investigation of Synergistic and Additive Effects with Other Phytochemicals or Research Agents

The multi-targeted nature of phytochemicals like this compound makes them ideal candidates for combination studies. nih.gov Future pre-clinical research should systematically investigate the synergistic or additive effects of this compound when combined with other natural compounds or established research agents. This approach could enhance therapeutic efficacy and potentially overcome resistance mechanisms in disease models.

Studies have already shown that natural substances like resveratrol (B1683913) and curcumin (B1669340) can suppress TNF-β-induced proliferation in colorectal cancer (CRC) cells, a mechanism also demonstrated by this compound. mdpi.com This provides a strong rationale for investigating combinations of these polyphenols. Exploring the pairing of this compound with curcumin is particularly logical, given their shared origin and complementary properties. researchgate.net Furthermore, research comparing the effects of this compound to the specific IKK inhibitor BMS-345541 suggests that combining this compound with targeted molecular inhibitors could be a fruitful area of study. nih.govresearchgate.net

A critical area for future investigation is the potential of this compound to act as a chemosensitizing agent. Research suggests that this compound and curcumin could be tested for their ability to overcome chemoresistance to standard cytostatic drugs such as 5-fluorouracil (B62378) (5-FU), oxaliplatin, cisplatin, and irinotecan (B1672180) in cancer models. researchgate.net Pre-clinical studies have shown that this compound can potentiate the effects of 5-FU and TNF-β against human colorectal cancer cells, indicating its potential to enhance the efficacy of existing anti-cancer agents. eurekaselect.com Future studies should design robust pre-clinical trials to evaluate these combinations, focusing on molecular mechanisms of synergy and the potential for dose reduction of more toxic conventional agents.

Table 2: Potential Synergistic Combinations for this compound in Pre-clinical Research (This table is interactive. Click on headers to sort.)

Combination AgentResearch AreaRationale/Potential EffectReference
CurcuminCancer, InflammationShared targets (e.g., NF-κB); potential for enhanced anti-inflammatory and anti-cancer effects. mdpi.comresearchgate.net
ResveratrolCancer, InflammationSimilar suppression of TNF-β-induced proliferation. mdpi.com
5-Fluorouracil (5-FU)Colorectal CancerChemosensitization; overcoming drug resistance. researchgate.neteurekaselect.comresearchgate.net
BMS-345541 (IKK Inhibitor)Inflammation, CancerTargeting the NF-κB pathway via different mechanisms. nih.govresearchgate.net
Oxaliplatin, Cisplatin, IrinotecanCancerPotential to overcome chemoresistance in various cancer models. researchgate.net

Development of New Pre-clinical Disease Models to Simulate Complex Pathologies

To better translate pre-clinical findings, there is a need to develop and utilize more sophisticated disease models that accurately replicate complex human pathologies. While initial studies on this compound have used standard models, future research must adopt more advanced systems.

Current research has employed models such as high-fat diet-induced obesity in mice to study metabolic effects, and β-amyloid toxicity in PC12 cells for neuroprotection. nih.govrsc.orgmdpi.com In oncology and inflammation research, models have included multicellular tumor microenvironments (TME) for colorectal cancer and 3D-alginate cultures to simulate tendinitis. nih.govuni-muenchen.demdpi.com An in vitro model of an osteoarthritis environment (OA-EN) has also been used to study this compound's effects on chondrocytes. nih.govfrontiersin.org

The next frontier in pre-clinical modeling involves creating systems with greater biological complexity. This includes the development of patient-derived organoids for cancer research, which can better predict individual responses to treatment. For neurodegenerative diseases, moving from simple cell lines to 3D brain organoids or humanized mouse models could provide deeper insights into this compound's neuroprotective mechanisms. Given the finding that this compound may modulate gut microbiota, developing pre-clinical models that incorporate the gut-liver or gut-brain axis is a compelling future direction to understand its systemic effects on metabolic and inflammatory diseases. nih.gov

Advancements in Bioproduction and Sustainable Sourcing of this compound for Research

A significant bottleneck for extensive research into this compound is its extremely low natural abundance in turmeric, estimated at around 0.005%. mdpi.comnih.gov This makes extraction an inefficient and unsustainable method for obtaining the quantities needed for robust pre-clinical and future clinical studies. Therefore, a key research direction is the development of advanced bioproduction and synthetic methods.

Promising progress has been made in the field of biotransformation. Research has demonstrated that curcumin can be converted into this compound using microbial systems. Bacterial strains such as Acinetobacter johnsonii and Pseudomonas putida have been successfully used to biotransform curcumin, with studies suggesting the involvement of Baeyer-Villiger monoxygenase enzymes. researchgate.net Another study showed that the cyanobacterium Spirulina subsalsa can also facilitate this conversion. nih.gov Concurrently, chemical synthesis routes have been established, providing a reliable, albeit potentially complex, alternative for producing this compound and its analogs. google.com

Future research should focus on optimizing these biotransformation processes for higher yields and scalability. This could involve metabolic engineering of the microbial strains, optimizing fermentation conditions, and developing efficient downstream purification processes. Exploring enzymatic synthesis in vitro could also offer a more controlled and efficient production route. The development of a sustainable and cost-effective supply of this compound is a critical prerequisite for advancing it through the pre-clinical research pipeline.

Design and Evaluation of Advanced Pre-clinical Formulations for Enhanced Efficacy in Research Models

Like many polyphenols, this compound faces challenges related to its physicochemical properties, which can limit its effectiveness in pre-clinical studies. A pivotal future research direction is the design and evaluation of advanced formulations to overcome these limitations.

Pharmacokinetic studies in rats have revealed that even after administration, this compound is detected as both the aglycone and a glucuronidated metabolite, with a very low oral bioavailability of approximately 0.5% for an unoptimized formulation. researchgate.net This poor bioavailability is a major hurdle that needs to be addressed to ensure that adequate concentrations reach target tissues in in vivo models.

Future research must focus on developing novel delivery systems to enhance the solubility, stability, and absorption of this compound. Drawing inspiration from extensive research on its cousin, curcumin, potential strategies could include encapsulation in nanoparticles, liposomes, or the creation of emulsion-based systems. researchgate.netresearchgate.net These advanced formulations can protect the compound from premature metabolism, improve its circulation time, and facilitate targeted delivery to specific tissues. Evaluating the pharmacokinetics and efficacy of these new formulations in animal models will be a crucial step in validating their potential for future translational research.

Computational and In Silico Approaches for this compound Research (e.g., Molecular Docking, QSAR)

Computational and in silico methods are powerful tools for accelerating drug discovery and mechanistic studies. For this compound, these approaches can guide laboratory research by predicting molecular targets, explaining structure-activity relationships, and identifying potential synergistic combinations.

Molecular docking studies have already been instrumental in identifying potential molecular targets for this compound. For example, in silico analysis of NAFLD identified 87 intersection genes and 10 potential hub protein targets, with docking studies confirming a high binding affinity of this compound to these proteins. nih.govbenthamdirect.comresearchgate.net These studies predicted that this compound interacts with key signaling pathways, including the MAPK and VEGFA pathways. benthamdirect.com

Future research should expand the use of these computational tools. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to analyze this compound and its synthesized analogs to understand which structural features are critical for its biological activities. mdpi.comnih.gov This knowledge can then guide the rational design of new, more potent analogs. Molecular dynamics simulations can provide a deeper understanding of the stability and dynamics of this compound binding to its protein targets. Furthermore, systems biology approaches, integrating computational data with experimental results, can help build comprehensive models of how this compound influences complex disease networks, paving the way for more targeted and effective pre-clinical research strategies.

Table 3: Summary of In Silico Docking Results for this compound and NAFLD-Associated Hub Proteins (This table is interactive. Click on headers to sort.)

Hub Protein TargetFunction/AssociationSignificance in NAFLD ModelReference
TP53Tumor suppressor, cell cycle regulationOverexpressed in NAFLD patients nih.govbenthamdirect.com
TNFPro-inflammatory cytokineKey mediator of inflammation in liver disease nih.govbenthamdirect.com
STAT3Signal transducer and activator of transcriptionInvolved in inflammation and metabolism nih.govbenthamdirect.com
HSP90AA1Heat shock protein, molecular chaperoneAssociated with cellular stress responses nih.govbenthamdirect.com
PTGS2 (COX-2)Enzyme in prostaglandin (B15479496) synthesisKey inflammatory enzyme nih.govbenthamdirect.com
HDAC6Histone deacetylaseEpigenetic regulation, protein stability nih.govbenthamdirect.com
ABCB1Multidrug resistance proteinTransporter protein, cellular efflux nih.govbenthamdirect.com
CCT2Chaperonin containing TCP1 subunit 2Protein folding nih.govbenthamdirect.com

Q & A

Q. What in vitro models are commonly used to study Calebin A’s anticancer mechanisms, and what methodological considerations are critical?

this compound’s anticancer effects are typically evaluated using human cancer cell lines (e.g., breast, colorectal, or prostate cancer) via assays like MTT for viability, FACS for apoptosis detection, and Western blotting to assess NF-κB-regulated proteins (e.g., Bcl-2, COX-2) . Key considerations include optimizing cell culture conditions (e.g., serum concentration, incubation time) and validating results across multiple cell lines to ensure reproducibility .

Q. How is NF-κB inhibition by this compound experimentally validated?

NF-κB inhibition is assessed through DNA-binding assays (e.g., electrophoretic mobility shift assays) and Western blotting to measure phosphorylation or nuclear translocation of p65. Redox-sensitive cysteine residues (e.g., Cys38 in p65) are critical targets; mutations in these residues can reverse inhibition, necessitating careful experimental controls .

Q. What standardized protocols are recommended for assessing this compound’s purity and structural integrity?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming purity (>95%) and structural identity. For novel derivatives, mass spectrometry and elemental analysis should supplement these methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer cell lines or experimental models?

Contradictions may arise due to cell-specific factors (e.g., genetic heterogeneity, baseline NF-κB activity). A systematic approach includes:

  • Conducting dose-response curves (0–100 μM range) to identify cell line-specific IC₅₀ values .
  • Comparing transcriptomic profiles (e.g., RNA-seq) to correlate gene expression patterns with response variability .
  • Replicating experiments under standardized conditions (e.g., hypoxia vs. normoxia) to isolate confounding variables .

Q. What experimental designs are optimal for studying this compound’s synergism with chemotherapy agents?

Use combination index (CI) analysis via the Chou-Talalay method to quantify synergism. For example:

  • Pre-treat cells with subtoxic this compound doses (e.g., 10 μM) followed by chemotherapy (e.g., 5-FU).
  • Measure apoptosis via Annexin V/PI staining and caspase-3 activation. Include controls for additive or antagonistic effects .

Q. What challenges arise in translating this compound’s in vitro anti-inflammatory effects to in vivo models, and how can they be mitigated?

Key challenges include poor bioavailability and rapid metabolism. Solutions involve:

  • Using nanoparticle encapsulation or liposomal formulations to enhance stability .
  • Selecting animal models (e.g., murine colitis or xenograft tumors) with endpoints like cytokine levels (ELISA) or tumor volume reduction .

Q. How should researchers address conflicting data on this compound’s impact on non-cancerous cells?

Systematic toxicity profiling is required:

  • Compare IC₅₀ values between cancerous and normal cells (e.g., fibroblasts).
  • Evaluate off-target effects via proteomic screens or mitochondrial stress assays .

Methodological Guidelines

Q. What are the best practices for ensuring reproducibility in this compound studies?

  • Detailed Protocols : Document buffer compositions, incubation times, and instrument settings (e.g., Western blot antibody dilutions) .
  • Data Transparency : Share raw data (e.g., flow cytometry FCS files) and statistical code in supplementary materials .
  • Replication : Validate key findings in ≥3 independent experiments with blinded analysis .

Q. How can researchers optimize assays for detecting this compound-induced changes in inflammatory markers?

  • Use multiplex cytokine arrays (e.g., IL-6, TNF-α) with spike-in controls to normalize inter-assay variability.
  • Pair ELISA with qPCR to confirm transcriptional regulation of NF-κB targets .

Data Presentation & Analysis

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate IC₅₀.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Survival analyses (Kaplan-Meier) for in vivo tumor progression studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.